molecular formula C11H14N2S B112592 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile CAS No. 40106-14-7

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No. B112592
CAS RN: 40106-14-7
M. Wt: 206.31 g/mol
InChI Key: FFMNIWGELAUZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a versatile molecule that has been the subject of various studies due to its potential biological activities and chemical properties. It serves as a core structure for the development of allosteric modulators of the A1 adenosine receptor, which are important in the regulation of cardiovascular functions . The molecule's structure allows for a

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. This process involves converting the compound into a 2-(pyrrol-1-yl) derivative and then reducing it to an amine, which is used as a synthon in the synthesis of several title compounds (El-Kashef et al., 2007).

Disperse Dyes in Textile Industry

This compound has also been instrumental in the synthesis of azo benzo[b]thiophene derivatives, which are applied as disperse dyes in the textile industry. The synthesis process involves reaction with malononitrile and ethyl cyanoacetate, followed by diazotization and coupling to produce azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Quantum Chemical Calculations

In a more theoretical application, experimental and quantum chemical calculations have been conducted on this compound. Such studies are crucial for understanding the molecular structure and properties, contributing to the development of new materials and drugs (Oturak et al., 2017).

Synthesis of Novel Schiff Bases

Another application is in the synthesis of novel Schiff bases under microwave irradiation. These Schiff bases, characterized by the presence of thiophene-3-carbonitrile, have been screened for their antibacterial activities, demonstrating the potential in the development of new antibacterial agents (Khan et al., 2013).

Allosteric Modulation of A1 Adenosine Receptor

Furthermore, 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene derivatives have been explored as potential allosteric modulators of the A1 adenosine receptor, highlighting their significance in pharmacological research (Aurelio et al., 2011).

properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNIWGELAUZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

CAS RN

40106-14-7
Record name 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Citations

For This Compound
6
Citations
R Nallangi, G Samala, JP Sridevi, P Yogeeswari… - European Journal of …, 2014 - Elsevier
Twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and ten of 2-substituted 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide were …
Number of citations: 18 www.sciencedirect.com
MM Kandeel, AA Mounir, HM Refaat… - Journal of Chemical …, 2012 - journals.sagepub.com
A novel series of 4-aminohexahydrocycloocta[4,5]thieno[2,3-d]pyrimidines, hexahydrocycloocta[4,5]thieno[2,3-d]-1,2,3-triazin-4-one and its N-3 substituted derivatives in …
Number of citations: 15 journals.sagepub.com
MB Félix, RSA de Araújo, RPC Barros… - Current Topics in …, 2020 - ingentaconnect.com
Background: Chemoinformatics has several applications in the field of drug design, helping to identify new compounds against a range of ailments. Among these are Leishmaniasis, …
Number of citations: 3 www.ingentaconnect.com
F Arhin, O Bélanger, S Ciblat, M Dehbi… - Bioorganic & medicinal …, 2006 - Elsevier
The RNA polymerase holoenzyme is a proven target for antibacterial agents. A high-throughput screening program based on this enzyme from Staphylococcus aureus had previously …
Number of citations: 52 www.sciencedirect.com
A El-Malah, AIY Abouelatta, Z Mahmoud… - Journal of Molecular …, 2019 - Elsevier
The cure from Alzheimer's disease is a challenging mission. Acetylcholinesterase enzyme (AChE) inhibitors, including tacrine, are considered the most important line for Alzheimer's …
Number of citations: 11 www.sciencedirect.com
MM Mojtahedi, MS Abaee, P Mahmoodi… - Synthetic …, 2010 - Taylor & Francis
Under ultrasound irradiation and in the presence of H 2 O/Et 2 NH, ethyl cyanoacetate or malononitrile can combine with α -methylene carbonyl compounds and elemental sulfur to …
Number of citations: 37 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.